[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyridin-2-yl-aminehydrochloride
Overview
Description
The compound “[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyridin-2-yl-aminehydrochloride” is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug that selectively inhibits PCSK9 protein synthesis .
Synthesis Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of the compound is 171.24 g/mol . It has a XLogP3-AA value of 0.7, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrano[4″,3″4′,5′]pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines
Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate, a related compound, demonstrated a specific synthesis pathway that could be relevant for the compound (Paronikyan et al., 2016).
Simple and Effective Synthetic Approach to Chiral 2-Amino-4-piperidinyl Pyridine Derivatives
A method to synthesize chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, which may be structurally similar to the compound of interest, was developed (Tian et al., 2012).
Synthesis of Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines
This study involved the use of piperidine in the synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines, which could have implications for synthesizing the compound (Latif et al., 2003).
Potential Applications in Memory Enhancement
- Effects on Memory in Mice: A study on a similar compound, piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide, showed effects on memory enhancement in mice, suggesting potential nootropic applications for related compounds (Li Ming-zhu, 2008).
Pharmacological Applications
Antibacterial Activity
The synthesis of piperidine-containing pyrimidine imines and thiazolidinones and their antibacterial activity highlights potential antimicrobial applications for similar compounds (Merugu et al., 2010).
Synthesis and Antimicrobial Activity of New Pyridine Derivatives
This study on the antimicrobial activity of pyridine derivatives indicates potential applications for related compounds in combating microbial infections (Patel et al., 2011).
Neuropharmacological Potential
- Potential Action on Central Nervous System: The synthesis of derivatives of 1-(2-aminoethyl)-4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione suggests these compounds may exhibit pharmacological action on the central nervous system (Pitucha et al., 2004).
Mechanism of Action
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-(2-piperidin-3-ylethyl)-N-pyridin-2-ylpyridin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4.ClH/c1-2-10-19-16(5-1)21-17-12-14(8-11-20-17)6-7-15-4-3-9-18-13-15;/h1-2,5,8,10-12,15,18H,3-4,6-7,9,13H2,(H,19,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQKGVUXBQJNSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC2=CC(=NC=C2)NC3=CC=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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